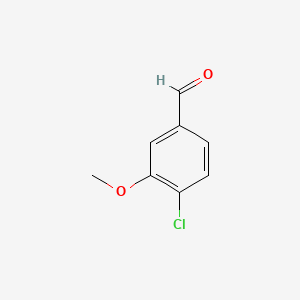

4-Chloro-3-methoxybenzaldehyde: A Technical Guide for Researchers

4-Chloro-3-methoxybenzaldehyde: A Technical Guide for Researchers

CAS Number: 13726-16-4

This technical guide provides an in-depth overview of 4-Chloro-3-methoxybenzaldehyde, a versatile aromatic aldehyde with significant applications in organic synthesis, pharmaceuticals, and other chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential biological activities.

Chemical and Physical Properties

4-Chloro-3-methoxybenzaldehyde is a substituted benzaldehyde with a chlorine atom at the 4-position and a methoxy group at the 3-position of the benzene ring.[1][2] This substitution pattern imparts unique reactivity and properties to the molecule.

Table 1: Physical and Chemical Properties of 4-Chloro-3-methoxybenzaldehyde

| Property | Value | Reference |

| CAS Number | 13726-16-4 | [1] |

| Molecular Formula | C₈H₇ClO₂ | [1] |

| Molecular Weight | 170.59 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 56-60 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents | |

| IUPAC Name | 4-chloro-3-methoxybenzaldehyde | [1] |

Synthesis

Hypothetical Experimental Protocol (General Adaptation):

This protocol is a generalized procedure and may require optimization.

Materials:

-

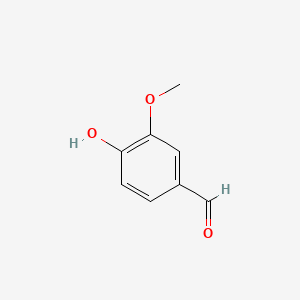

Vanillin (starting material)

-

Sulfuryl chloride (SO₂Cl₂) or other suitable chlorinating agent

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Pyridine or other suitable base

-

Ice bath

-

Magnetic stirrer

-

Standard laboratory glassware for reaction, workup, and purification

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Dissolution: Dissolve vanillin in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

-

Chlorination: Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride) in the same solvent to the cooled vanillin solution with continuous stirring. The temperature should be maintained below 5 °C. A base such as pyridine may be added to neutralize the HCl generated during the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by slowly adding cold water or a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).

-

Washing: Wash the organic layer sequentially with water, dilute acid (if a base was used), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system to obtain pure 4-Chloro-3-methoxybenzaldehyde.

Applications in Research and Drug Development

4-Chloro-3-methoxybenzaldehyde is a valuable intermediate in the synthesis of a variety of more complex molecules.[2] Its functional groups—the aldehyde, the chloro substituent, and the methoxy group—provide multiple reaction sites for further chemical modifications.

-

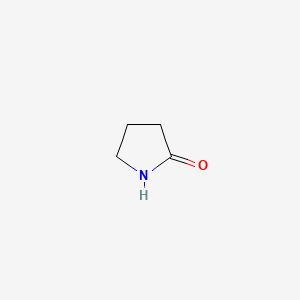

Pharmaceutical Synthesis: This compound serves as a building block for the synthesis of biologically active molecules and pharmaceutical agents.[2] The presence of the chlorine and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

-

Agrochemicals: It is utilized in the development of new pesticides and herbicides.[2]

-

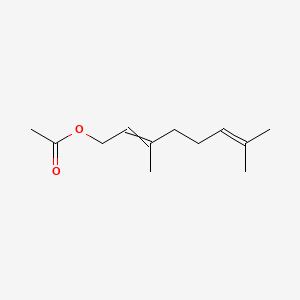

Flavor and Fragrance Industry: Its aromatic properties make it a potential ingredient in the formulation of flavors and fragrances.[2]

-

Organic Synthesis: As a versatile reagent, it is used in various organic reactions to construct complex molecular architectures.[2]

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of 4-Chloro-3-methoxybenzaldehyde are limited in the provided search results, the activities of structurally related benzaldehydes offer insights into its potential roles.

Derivatives of 4-hydroxy-3-methoxybenzaldehyde (vanillin) have been shown to possess antimicrobial and anti-inflammatory properties.[3] Some benzaldehyde derivatives have been found to exert their anti-inflammatory effects by suppressing the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4][5] The MAPK pathway is a crucial signaling cascade involved in regulating cellular processes such as proliferation, differentiation, and apoptosis.

Furthermore, other benzaldehydes have been shown to interact with the Sonic Hedgehog (Shh) signaling pathway, which is vital for embryonic development and has been implicated in certain cancers.[6][7] Benzaldehyde itself has been reported to suppress multiple signaling pathways in cancer cells by regulating protein-protein interactions mediated by 14-3-3ζ.[8]

Given these findings for related compounds, it is plausible that 4-Chloro-3-methoxybenzaldehyde or its derivatives could exhibit interesting biological activities. Further research is warranted to explore its specific effects on cellular signaling pathways.

Caption: Potential inhibitory effect of benzaldehyde derivatives on the MAPK signaling pathway.

Safety and Handling

4-Chloro-3-methoxybenzaldehyde is classified as harmful if swallowed and causes skin and serious eye irritation.[1][9] It may also cause respiratory irritation.[1][9]

Table 2: GHS Hazard Information for 4-Chloro-3-methoxybenzaldehyde

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

In case of contact, follow standard first-aid procedures and seek medical attention. Store in a cool, dry, and well-ventilated place.

Caption: Overview of 4-Chloro-3-methoxybenzaldehyde's core data.

References

- 1. 4-Chloro-3-methoxybenzaldehyde | C8H7ClO2 | CID 12909725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]